molecular formula C18H12BrN5O2 B2392745 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893922-79-7

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

货号 B2392745
CAS 编号: 893922-79-7
分子量: 410.231
InChI 键: QWRUKQJOMKWSCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one, also known as BPTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTP belongs to the class of triazolopyrimidine derivatives and is known to exhibit potent inhibitory activity against various enzymes and receptors.

实验室实验的优点和局限性

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent and in the treatment of Alzheimer's disease. However, there are limitations to using 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one in lab experiments. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one's solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Additionally, the toxicity and pharmacokinetics of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one have not been fully evaluated, which may limit its potential therapeutic applications (Kumar et al., 2014; Liu et al., 2019).

未来方向

There are several potential future directions for the research and development of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one. Firstly, further studies are needed to evaluate the toxicity and pharmacokinetics of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one to determine its safety and efficacy in vivo. Secondly, the potential therapeutic applications of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one in other diseases, such as neurodegenerative diseases and inflammatory diseases, should be explored. Lastly, the development of more potent and selective derivatives of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one may lead to improved therapeutic outcomes and reduced toxicity (Kumar et al., 2014; Liu et al., 2019).
Conclusion
In conclusion, 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent and in the treatment of Alzheimer's disease. However, further studies are needed to evaluate its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. The development of more potent and selective derivatives of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one may lead to improved therapeutic outcomes and reduced toxicity.

合成方法

The synthesis of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide to obtain 3-(4-bromophenyl)-5-ethyl-4-oxo-2-thioxoimidazolidine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield 3-(4-bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one. The overall yield of the synthesis process is approximately 50% (Kumar et al., 2014).

科学研究应用

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, c-Met, Axl, VEGFR2, and FLT3. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent, and its inhibitory activity against c-Met has been shown to be effective in inhibiting the growth of lung cancer cells (Kumar et al., 2014). 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the pathogenesis of Alzheimer's disease (Liu et al., 2019).

属性

IUPAC Name

3-(4-bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O2/c19-13-6-8-14(9-7-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRUKQJOMKWSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。